molecular formula C6H11FO2S B14330709 Ethyl (ethylsulfanyl)(fluoro)acetate CAS No. 106372-58-1

Ethyl (ethylsulfanyl)(fluoro)acetate

Cat. No.: B14330709
CAS No.: 106372-58-1
M. Wt: 166.22 g/mol
InChI Key: QDQASDKMOOKICK-UHFFFAOYSA-N
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Description

Ethyl (ethylsulfanyl)(fluoro)acetate is an organic compound that contains an ethyl group, a sulfanyl group, and a fluoro group attached to an acetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (ethylsulfanyl)(fluoro)acetate can be achieved through several methods. One common approach involves the reaction of ethyl fluoroacetate with ethanethiol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the fluoro group by the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl (ethylsulfanyl)(fluoro)acetate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro group can be substituted by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium tert-butoxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethyl (ethylsulfanyl)ethanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (ethylsulfanyl)(fluoro)acetate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl (ethylsulfanyl)(fluoro)acetate involves its interaction with various molecular targets. The sulfanyl group can form covalent bonds with nucleophilic sites on enzymes or proteins, potentially inhibiting their activity. The fluoro group can enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Ethyl (ethylsulfanyl)(fluoro)acetate can be compared with other similar compounds such as:

    Ethyl fluoroacetate: Lacks the sulfanyl group, making it less reactive in certain nucleophilic substitution reactions.

    Ethyl (methylsulfanyl)(fluoro)acetate: Contains a methylsulfanyl group instead of an ethylsulfanyl group, which may affect its reactivity and biological activity.

    Ethyl (ethylsulfanyl)acetate: Lacks the fluoro group, resulting in different chemical properties and applications.

Properties

CAS No.

106372-58-1

Molecular Formula

C6H11FO2S

Molecular Weight

166.22 g/mol

IUPAC Name

ethyl 2-ethylsulfanyl-2-fluoroacetate

InChI

InChI=1S/C6H11FO2S/c1-3-9-6(8)5(7)10-4-2/h5H,3-4H2,1-2H3

InChI Key

QDQASDKMOOKICK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(F)SCC

Origin of Product

United States

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